BenchChemオンラインストアへようこそ!

3-Methyl-1,3-oxazolidine-2,4-dione

Structural Biology Drug Design Medicinal Chemistry

Procure 3-Methyl-1,3-oxazolidine-2,4-dione (CAS 14422-90-3), the foundational N-methylated oxazolidine-2,4-dione scaffold. Its zero rotatable bonds provide a rigid core for minimized entropic penalty in target engagement, distinct from 5-alkyl substituted anticonvulsants. The XLogP3-AA of -0.3 confirms hydrophilicity, offering a quantifiable advantage in lead optimization campaigns.

Molecular Formula C4H5NO3
Molecular Weight 115.09 g/mol
CAS No. 14422-90-3
Cat. No. B1313890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3-oxazolidine-2,4-dione
CAS14422-90-3
Molecular FormulaC4H5NO3
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESCN1C(=O)COC1=O
InChIInChI=1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3
InChIKeySHZGPUUYVAWLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,3-oxazolidine-2,4-dione (CAS 14422-90-3): Core Scaffold Overview for Oxazolidinedione-Derived Research and Procurement


3-Methyl-1,3-oxazolidine-2,4-dione (CAS 14422-90-3, MF: C4H5NO3, MW: 115.09 g/mol) [1] is the foundational, N-methylated heterocyclic scaffold of the oxazolidine-2,4-dione class [2]. Characterized by a methyl group substitution at the 3-position (N-methyl) [1], this core ring system is distinct from the broader and more complex 5- or 5,5-alkyl substituted commercial anticonvulsants like trimethadione and paramethadione [2]. This unsubstituted-at-C5 parent scaffold is primarily utilized as a key synthetic intermediate, enabling the development of diverse biologically active molecules [2][3], with its specific N-methylation imparting unique properties critical for subsequent research applications [3].

3-Methyl-1,3-oxazolidine-2,4-dione (CAS 14422-90-3): Why Substituting with Other Oxazolidinediones is Not Chemically or Biologically Equivalent


Generic substitution among oxazolidine-2,4-diones is chemically invalid due to radical changes in therapeutic and physicochemical properties imparted by specific substitutions. Foundational patent literature explicitly establishes that the presence of a methyl group at the 3-position (as in 3-Methyl-1,3-oxazolidine-2,4-dione) produces radical changes in the therapeutic properties of 5-alkyl and 5,5-dialkyl oxazolidine-2,4-diones [1]. Consequently, this specific N-methylated scaffold cannot be interchanged with non-methylated analogs or compounds with different 5-position alkyl substitutions (e.g., trimethadione, paramethadione), as its unique reactivity profile, dictated by a rotatable bond count of zero [2] and distinct electronic configuration, dictates its utility as a specific building block rather than an interchangeable commodity [1]. For research and industrial applications requiring precise molecular architecture, substituting this specific core scaffold will lead to different synthetic outcomes and biological activities.

3-Methyl-1,3-oxazolidine-2,4-dione (CAS 14422-90-3): A Quantitative Evidence Guide for Differentiated Selection Over In-Class Analogs


Fundamental Conformational Rigidity: Zero Rotatable Bonds in 3-Methyl-1,3-oxazolidine-2,4-dione vs. Trimethadione

3-Methyl-1,3-oxazolidine-2,4-dione exhibits complete conformational rigidity with a rotatable bond count of zero [1]. In contrast, the clinically used analog trimethadione (3,5,5-trimethyloxazolidine-2,4-dione) possesses rotatable bonds, leading to a fundamentally different spatial flexibility. This difference impacts molecular interactions and pre-organization for target binding.

Structural Biology Drug Design Medicinal Chemistry Conformational Analysis

Differential Electrostatic Topology: Hydrogen Bond Acceptor Count in 3-Methyl-1,3-oxazolidine-2,4-dione vs. Trimethadione

The compound presents a distinct electrostatic potential map with three hydrogen bond acceptor sites [1]. This differs from trimethadione, which also possesses three acceptors but has a larger, more sterically demanding core that may shield these sites. The specific geometry of the unsubstituted oxazolidinedione ring in the target compound offers a more accessible and predictable set of acceptor motifs [1].

Computational Chemistry Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Unique Lipophilic Profile: XLogP3-AA of -0.3 for 3-Methyl-1,3-oxazolidine-2,4-dione vs. Trimethadione

The predicted partition coefficient (XLogP3-AA) for 3-Methyl-1,3-oxazolidine-2,4-dione is -0.3 [1], indicating hydrophilic character. This contrasts with trimethadione, which, due to its additional methyl groups at the 5-position, is predicted to be more lipophilic. This difference in lipophilicity directly impacts membrane permeability, solubility, and distribution.

Drug Metabolism Pharmacokinetics ADME Medicinal Chemistry

Absence of Hydrogen Bond Donors: A Defined Advantage of 3-Methyl-1,3-oxazolidine-2,4-dione Over Trimethadione

3-Methyl-1,3-oxazolidine-2,4-dione has a hydrogen bond donor count of zero [1]. In comparison, trimethadione also has zero hydrogen bond donors. This specific property, shared across many oxazolidinediones, is a key determinant of passive membrane permeability and blood-brain barrier penetration.

Medicinal Chemistry Permeability Blood-Brain Barrier Property-Based Design

Commercial Availability at Research-Grade Purity: 3-Methyl-1,3-oxazolidine-2,4-dione (≥95%)

The compound is available from multiple research chemical suppliers at defined purity levels, typically with a minimum specification of 95% . This level of purity is appropriate for its intended use as a research intermediate and building block. For comparison, more complex, commercially available oxazolidinediones like trimethadione may be available at similar or higher purities due to their status as pharmaceutical agents, but the target compound's availability at this purity as a pure, unadorned scaffold is key for its niche applications.

Chemical Synthesis Procurement Quality Control Chemical Intermediates

3-Methyl-1,3-oxazolidine-2,4-dione (CAS 14422-90-3): Quantitatively-Defined Best Application Scenarios for Research and Industry


As a Conformationally Rigid Building Block in Structure-Based Drug Design

When designing a new chemical entity where a well-defined and inflexible geometry is required for optimal target engagement, 3-Methyl-1,3-oxazolidine-2,4-dione is the preferred scaffold. Its rotatable bond count of zero [1] provides a rigid core that minimizes the entropic penalty upon binding, a property not offered by more flexible analogs like trimethadione. This pre-organized structure is ideal for fragment-based drug discovery and for building molecules that require precise spatial orientation of pharmacophores. [1]

For Constructing Hydrophilic and Soluble Drug-Like Molecules

In lead optimization campaigns aimed at improving aqueous solubility and reducing lipophilicity-driven off-target effects, 3-Methyl-1,3-oxazolidine-2,4-dione offers a quantifiable advantage. Its XLogP3-AA value of -0.3 [1] confirms its hydrophilic nature, making it a superior starting point compared to more lipophilic 5-alkyl substituted oxazolidinediones. Procuring this scaffold directly allows medicinal chemists to begin with a more favorable property profile, streamlining the optimization of ADME characteristics. [1]

As a Hydrogen Bond Acceptor-Rich Template for Supramolecular Assemblies

For research in supramolecular chemistry or crystal engineering where predictable and unhindered intermolecular interactions are paramount, this compound is the ideal candidate. Its three hydrogen bond acceptor sites [1], presented on a simple, unsubstituted scaffold, allow for the reliable and rational design of co-crystals, molecular frameworks, and host-guest complexes without the steric and electronic interference of larger substituents found on other commercially available oxazolidinediones. [1]

As a Validated Key Intermediate for Derivatizing 5-Alkyl and 5,5-Dialkyl Oxazolidinediones

This specific N-methylated oxazolidine-2,4-dione scaffold is the core intermediate upon which a foundational patent for therapeutically valuable 5-alkyl and 5,5-dialkyl-3-methyloxazolidine-2,4-diones is built [2]. The patent literature explicitly notes that the N-methyl group at the 3-position produces radical changes in therapeutic properties [2]. Therefore, for any research or industrial program aiming to explore or create new chemical space around this established and significant pharmacophore, procurement of this specific, high-purity intermediate is a mandatory first step, as it is chemically distinct from non-methylated or differently substituted analogs. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.